2-(2-Nitro-1H-imidazol-1-yl)ethanamine
CAS No.: 36717-77-8
Cat. No.: VC8165178
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36717-77-8 |
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Molecular Formula | C5H8N4O2 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | 2-(2-nitroimidazol-1-yl)ethanamine |
Standard InChI | InChI=1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2 |
Standard InChI Key | WGPFDZRLUUOFTI-UHFFFAOYSA-N |
SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCN |
Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a nitro-substituted imidazole compound with the molecular formula C₅H₉ClN₄O₂ and a molecular weight of 192.6 g/mol. The IUPAC name, 2-(2-nitroimidazol-1-yl)ethanamine hydrochloride, reflects its core structure: an imidazole ring substituted with a nitro group at the 2-position, linked to an ethylamine side chain that is protonated as a hydrochloride salt.
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is synthesized through a nucleophilic substitution reaction. One documented method involves reacting tris(2-chloroethyl)amine hydrochloride with 2-nitroimidazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds at elevated temperatures (60–80°C), followed by crystallization to isolate the product.
Key Reaction Steps:
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Alkylation: The chloroethylamine derivative reacts with 2-nitroimidazole, substituting the chlorine atom with the imidazole nitrogen.
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Salt Formation: The free amine is protonated using hydrochloric acid to form the hydrochloride salt.
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Purification: Crystallization from a polar solvent (e.g., ethanol/water mixture) yields the pure compound.
Industrial Production
Suppliers such as Chemlyte Solutions and Zhejiang Jiuzhou Chem Co., Ltd. offer the compound in quantities ranging from 100 mg to 5 kg, with prices scaling from $1.9/gram (bulk orders) to $730/5 grams for high-purity batches .
Supplier | Quantity | Price (USD) | Purity |
---|---|---|---|
Chemlyte Solutions | 100 g | $1.9/g | Not specified |
Ambeed | 5 g | $730 | 97% |
Biological Activity and Mechanism
Hypoxia-Selective Cytotoxicity
Nitroimidazoles are prodrugs that undergo enzymatic reduction in hypoxic environments, generating reactive intermediates that damage DNA and proteins. 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride leverages this mechanism to target tumor regions with low oxygen levels, sparing normoxic healthy tissues.
Mechanistic Insights:
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Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso (-NO) or hydroxylamine (-NHOH) species under hypoxia, producing free radicals.
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DNA Crosslinking: Reactive metabolites form covalent bonds with DNA strands, inhibiting replication and triggering apoptosis.
Applications in Research and Medicine
Oncology
The compound’s hypoxia selectivity positions it as a candidate for:
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Adjuvant Therapy: Enhancing the efficacy of radiation or chemotherapy in solid tumors.
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Theranostics: Radiolabeled derivatives could image hypoxic regions via PET or SPECT.
Chemical Biology
Researchers utilize the compound to study:
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Hypoxia Pathways: Mechanisms of oxygen sensing in cellular models.
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Prodrug Design: Optimizing nitroimidazole scaffolds for improved bioavailability.
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